SB 205384
Overview
Description
SB 205384 is a chemical compound known for its anxiolytic properties. It is structurally distinct from benzodiazepine drugs but exhibits similar effects. This compound is classified as a nonbenzodiazepine anxiolytic and functions as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound binds preferentially to subtypes containing the alpha-3, alpha-5, and alpha-6 subunits .
Preparation Methods
The synthesis of SB 205384 involves several steps. The compound is known as but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydrobenzothiolo[3,2-e]pyridine-3-carboxylate. The synthetic route typically involves the esterification of the carboxylic acid group with but-2-ynyl alcohol under specific reaction conditions. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process .
Industrial production methods for this compound are not widely documented, but the compound is generally synthesized in a laboratory setting for research purposes. The compound is soluble in dimethyl sulfoxide but insoluble in water .
Chemical Reactions Analysis
SB 205384 primarily undergoes reactions typical of esters and amines. The compound can participate in hydrolysis reactions, where the ester group is cleaved to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions and a suitable solvent.
The compound can also undergo substitution reactions, particularly nucleophilic substitution at the ester group. Common reagents for these reactions include strong nucleophiles such as hydroxide ions or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB 205384 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in inhibitory synaptic transmission. In biology, this compound is used to investigate the effects of gamma-aminobutyric acid type A receptor modulation on neuronal activity and behavior .
In medicine, this compound is studied for its potential therapeutic effects as an anxiolytic and anti-aggressive agent. Animal studies have shown that the compound produces anxiolytic and anti-aggressive effects with minimal sedation or other behavioral changes . The compound is also used in research to explore its effects on gamma-aminobutyric acid type A receptor subtypes and their role in various neurological disorders .
Mechanism of Action
SB 205384 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, binding to specific subunits of the receptor and prolonging the duration of gamma-aminobutyric acid-mediated chloride flux. This modulation enhances the inhibitory effects of gamma-aminobutyric acid on neuronal activity without increasing the intensity of the response .
The molecular targets of this compound include the alpha-3, alpha-5, and alpha-6 subunits of the gamma-aminobutyric acid type A receptor. The compound’s unique mechanism of action allows it to selectively alter the firing of certain populations of neurons while leaving others unaffected .
Comparison with Similar Compounds
SB 205384 is unique in its selective modulation of gamma-aminobutyric acid type A receptor subtypes. Similar compounds include benzodiazepines, which also modulate gamma-aminobutyric acid type A receptors but have a broader range of effects and a different mechanism of action. Benzodiazepines increase the affinity of the receptor for gamma-aminobutyric acid, leading to increased channel opening and chloride ion influx .
Other similar compounds include barbiturates and steroid modulators, which also enhance gamma-aminobutyric acid-induced chloride currents but interact with different sites on the receptor. This compound’s novel mechanism of action and selective modulation of specific receptor subtypes distinguish it from these other compounds .
Properties
IUPAC Name |
but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZAGLGBRRCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936259 | |
Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160296-13-9, 207727-26-2 | |
Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 205384 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-205384 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-205384 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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